molecular formula C10H11N3O2 B1601052 Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 96319-21-0

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No. B1601052
CAS RN: 96319-21-0
M. Wt: 205.21 g/mol
InChI Key: BWSGNJCQTWVCQP-UHFFFAOYSA-N
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Description

Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 1263061-14-8 . It has a molecular weight of 205.22 . It is also known as 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with the precursor . The method uses deep eutectic solvents (DES), providing several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The InChI code for Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C10H11N3O2/c1-3-15-10(14)8-5-11-9-4-7(2)12-13(9)6-8/h4-6H,3H2,1-2H3 .


Chemical Reactions Analysis

The regio-controlled Sonogashira-type coupling of the compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .


Physical And Chemical Properties Analysis

Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a white to brown solid .

Safety And Hazards

The safety data sheet for Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate recommends wearing personal protective equipment/face protection . It is advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as well as dust formation .

properties

IUPAC Name

ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSGNJCQTWVCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540445
Record name Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

CAS RN

96319-21-0
Record name Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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